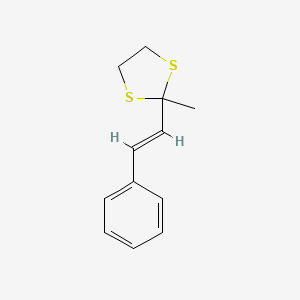![molecular formula C21H40 B13808313 1,1'-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane](/img/structure/B13808313.png)
1,1'-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane is a chemical compound with the molecular formula C17H32 It is a derivative of cyclohexane, characterized by the presence of a 2,2-dimethylbutyl group and a 1,3-propanediyl linkage between two cyclohexane rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane and 2,2-dimethylbutyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A strong base, such as sodium hydride (NaH), is used to deprotonate the cyclohexane, forming a cyclohexyl anion.
Formation of Intermediate: The cyclohexyl anion then reacts with 2,2-dimethylbutyl bromide to form an intermediate compound.
Coupling Reaction: The intermediate undergoes a coupling reaction with 1,3-dibromopropane in the presence of a palladium catalyst to form the final product, 1,1’-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO) or chromium trioxide (CrO).
Reduction: Reduction reactions can be carried out using hydrogen gas (H) in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of methoxy-substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their conformation and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-[1-(2,2-Dimethylpropyl)-1,3-propanediyl]biscyclohexane
- 1,1’-[1-(2,2-Dimethylpentyl)-1,3-propanediyl]biscyclohexane
- 1,1’-[1-(2,2-Dimethylhexyl)-1,3-propanediyl]biscyclohexane
Uniqueness
1,1’-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C21H40 |
|---|---|
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
(1-cyclohexyl-5,5-dimethylheptan-3-yl)cyclohexane |
InChI |
InChI=1S/C21H40/c1-4-21(2,3)17-20(19-13-9-6-10-14-19)16-15-18-11-7-5-8-12-18/h18-20H,4-17H2,1-3H3 |
InChI-Schlüssel |
AMMHVZAJNHFTCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)CC(CCC1CCCCC1)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclohexanone](/img/structure/B13808232.png)
![1-Acetoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B13808239.png)
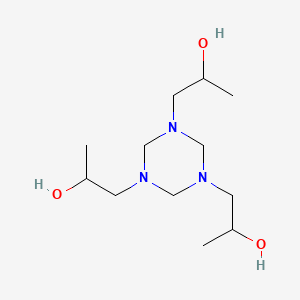
![Spiro[3.3]hepta-2,5-diene](/img/structure/B13808254.png)

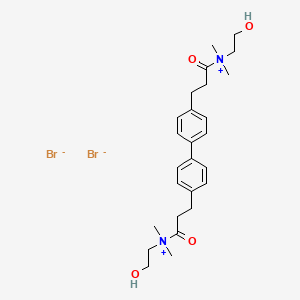
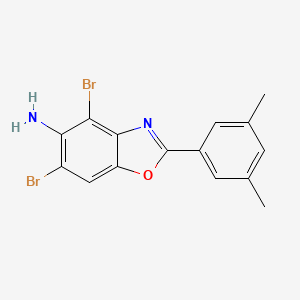
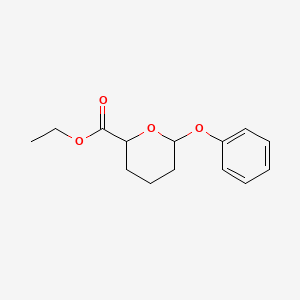
![b-D-Glucopyranosiduronic acid,2-(9H-carbazol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl,(R)-(9ci)](/img/structure/B13808290.png)
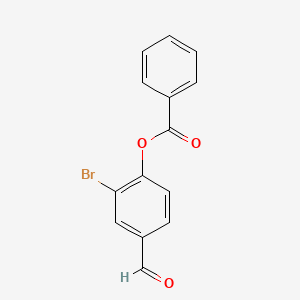
![(1S,4S,5R)-4-ethyl-1-(2-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13808304.png)


